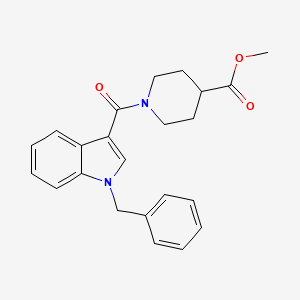
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate, also known as MBPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MBPC belongs to the class of piperidine derivatives and is a synthetic analog of the naturally occurring indole alkaloid, harmaline. In
科学的研究の応用
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and pain management. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In pain management, this compound has been shown to have analgesic effects and can alleviate neuropathic pain.
作用機序
The mechanism of action of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and cholinergic systems. This compound has been shown to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This may contribute to its neuroprotective and cognitive-enhancing effects. Additionally, this compound has been found to bind to sigma-1 receptors, which are involved in various cellular processes, including cell survival, neuroprotection, and pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In addition to its effects on neurotransmitter systems, this compound has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and plasticity. This compound has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases and cancer.
実験室実験の利点と制限
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and animal models used.
将来の方向性
There are several future directions for research on Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate. One area of interest is the development of this compound derivatives that have improved pharmacological properties and specificity for certain receptor subtypes. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as depression, anxiety, and addiction. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its effects on different neurotransmitter systems and cellular processes.
合成法
The synthesis of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate involves the condensation of 1-benzylindole-3-carboxaldehyde with piperidine-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to yield this compound.
特性
IUPAC Name |
methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-23(27)18-11-13-24(14-12-18)22(26)20-16-25(15-17-7-3-2-4-8-17)21-10-6-5-9-19(20)21/h2-10,16,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVVQVFLYECBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

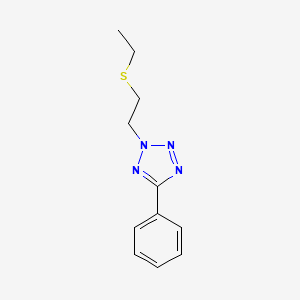
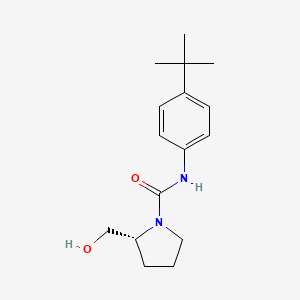
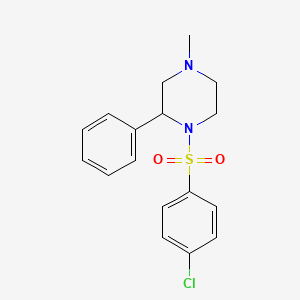
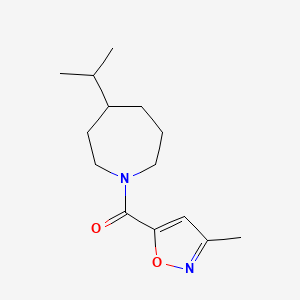
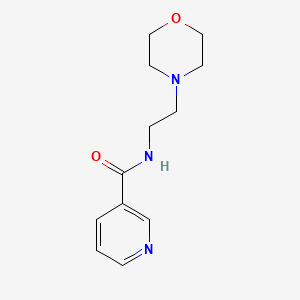
![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
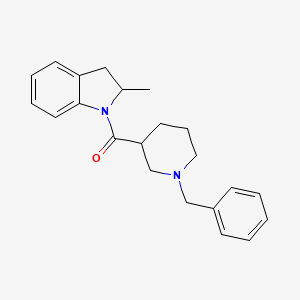
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)

![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)